3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Overview
Description
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C17H13N5 and a molecular weight of 287.32 g/mol This compound is characterized by its fused-ring structure, which includes both pyrazole and triazine rings
Preparation Methods
The synthesis of 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazine with benzaldehyde derivatives in the presence of a catalyst . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction parameters .
Chemical Reactions Analysis
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
4-Amino-3,7,8-trinitropyrazolo[5,1-c][1,2,4]triazin-4-amine: Known for its explosive properties, this compound has a different functional group arrangement, leading to distinct chemical behavior.
1,2,4-Triazine derivatives: These compounds share the triazine ring but differ in their substituents and overall structure, resulting in varied applications and reactivity.
The uniqueness of this compound lies in its specific fused-ring structure and the presence of phenyl groups, which contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
3,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c18-16-15(13-9-5-2-6-10-13)20-21-17-14(11-19-22(16)17)12-7-3-1-4-8-12/h1-11H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHRXYBHYYBHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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